molecular formula C22H21N3O5 B1260192 3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Cat. No. B1260192
M. Wt: 407.4 g/mol
InChI Key: YISNSDXPXOUONZ-UHFFFAOYSA-N
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Description

3-[1-[2-(1,3-benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one is a member of benzodioxoles.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial Activity : Compounds similar to the specified chemical, particularly those bearing 1,3,4-oxadiazole, have been studied for their antibacterial properties. They exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
  • Antifungal Activity : These compounds also display notable antifungal properties. Their effectiveness against various fungal strains has been a subject of research, indicating their potential in antifungal medication (Vankadari et al., 2013).

Optoelectronic and Luminescent Properties

  • Optoelectronics : Derivatives of 1,3,4-oxadiazole, a component of the compound , have been explored for their optoelectronic applications. They are promising candidates for use in photonic, sensor, and optoelectronic devices due to their distinctive photophysical properties (Naik et al., 2019).
  • Photo-luminescence : These compounds have also been studied for their photo-luminescent properties. They have shown potential in applications like OLEDs and other display technologies due to their unique fluorescence emission characteristics (Han et al., 2010).

Molecular Docking and Drug Design

  • Drug Design : The structure and properties of 1,3,4-oxadiazole derivatives make them suitable candidates for drug design, particularly in creating compounds with specific biological activities. They are often used in molecular docking studies to identify potential drug candidates (Khalid et al., 2016).

Miscellaneous Applications

  • Crystal Structure Analysis : Studies on compounds containing 1,3,4-oxadiazole have included crystal structure analysis, which is crucial in understanding the properties and potential applications of these compounds (Kumara et al., 2017).
  • Computational Studies : There has been considerable interest in using computational methods to predict the properties of 1,3,4-oxadiazole derivatives, which is vital for developing new materials with specific functionalities (Jin & Zhang, 2013).

properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C22H21N3O5/c26-20(13-15-6-7-18-19(12-15)29-14-28-18)24-10-8-17(9-11-24)25-22(27)30-21(23-25)16-4-2-1-3-5-16/h1-7,12,17H,8-11,13-14H2

InChI Key

YISNSDXPXOUONZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
Reactant of Route 2
Reactant of Route 2
3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
Reactant of Route 3
Reactant of Route 3
3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
Reactant of Route 4
Reactant of Route 4
3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
Reactant of Route 5
3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
Reactant of Route 6
3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

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